Cas no 97-30-3 (Methyl a-D-Glucopyranoside)

Methyl a-D-Glucopyranoside is een stabiel glucoside-derivaat dat veel wordt gebruikt in biochemisch en organisch syntheseonderzoek. Deze verbinding fungeert als een belangrijk tussenproduct voor de synthese van complexere koolhydraten en glycosiden. Het product kenmerkt zich door zijn hoge zuiverheid en oplosbaarheid in water en polaire oplosmiddelen, wat het geschikt maakt voor diverse toepassingen in enzymatische studies en glycosyleringsreacties. Methyl a-D-Glucopyranoside wordt vaak ingezet als referentiestandaard in chromatografie en spectroscopie vanwege zijn goed gedefinieerde stereochemie en chemische stabiliteit. De verbinding biedt betrouwbare resultaten in onderzoeksomgevingen waar precisie en reproduceerbaarheid essentieel zijn.
Methyl a-D-Glucopyranoside structure
Methyl a-D-Glucopyranoside structure
Productnaam:Methyl a-D-Glucopyranoside
CAS-nummer:97-30-3
MF:C7H14O6
MW:194.182463169098
MDL:MFCD00064086
CID:34897
PubChem ID:87572318

Methyl a-D-Glucopyranoside Chemische en fysische eigenschappen

Naam en identificatie

    • Alpha-D-Methylglucoside
    • Methyl alpha-D-glucopyranoside
    • Methyl α-D-glucopyranoside
    • alpha-Methyl glucopyranoside
    • Methyl .α.-D-glucopyranoside
    • Methyl α-D-Glucopyra
    • Methyl-a-D-glucopyranoside
    • Methyl-alpha-D-glucopyranoside
    • α-Methyl glucopyranoside
    • Methyl glucoside
    • Methyl α-D-Glucoside
    • Methyl alpha-D-glucoside
    • alpha-Methylglucoside
    • alpha-Methyl-D-glucoside
    • alpha-Methyl D-glucose ether
    • Me alpha-Glc
    • alpha-D-methyl glucoside
    • (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol
    • 1-O-methyl-alpha-D-glucoside
    • Methyl alpha-D-glucoside (VAN)
    • 1-O-methyl-alpha-D-glucopyranose
    • 1-O-methyl-alpha-D-glucopyranoside
    • Methyl hexopyranoside
    • methyl a-
    • Glucopyranoside, methyl, α-D- (8CI)
    • D
    • Methyl α-D-glucopyranoside (ACI)
    • 1-O-Methyl-α-D-glucopyranoside
    • 1-O-Methyl-α-D-glucoside
    • 1-O-Methyl-α-glucopyranoside
    • Methyl α-D-(+)-glucoside
    • Methyl α-glucopyranoside
    • NSC 102101
    • NSC 214092
    • α-Methyl D-glucose ether
    • α-Methylglucoside
    • Methyl a-D-Glucopyranoside
    • MDL: MFCD00064086
    • Inchi: 1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5+,6-,7+/m1/s1
    • InChI-sleutel: HOVAGTYPODGVJG-ZFYZTMLRSA-N
    • LACHT: C([C@@H]1[C@@H](O)[C@H](O)[C@@H](O)[C@@H](OC)O1)O
    • BRN: 81568

Berekende eigenschappen

  • Exacte massa: 194.07900
  • Monoisotopische massa: 194.079
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 4
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 13
  • Aantal draaibare bindingen: 2
  • Complexiteit: 163
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 5
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • XLogP3: -2.2
  • Aantal tautomers: nothing
  • Topologisch pooloppervlak: 99.4

Experimentele eigenschappen

  • Kleur/vorm: White powder.
  • Dichtheid: 1,46 g/cm3
  • Smeltpunt: 167.0 to 170.0 deg-C
  • Kookpunt: 389.1°C at 760 mmHg
  • Vlampunt: 189.1 °C
  • Brekindex: 157.5 ° (C=10, H2O)
  • Waterverdelingscoëfficiënt: 108 g/100 mL (20 ºC)
  • PSA: 99.38000
  • LogboekP: -2.56730
  • Merck: 6080
  • Gevoeligheid: Hygroscopic
  • pka: pKa (25°): 13.71
  • Specifieke rotatie: 158.9 º (c=10, water)
  • Oplosbaarheid: Not determined

Methyl a-D-Glucopyranoside Beveiligingsinformatie

Methyl a-D-Glucopyranoside Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
SHANG HAI XIAN DING Biotechnology Co., Ltd.
MG708-25g
Methyl a-D-Glucopyranoside
97-30-3 98%
25g
¥32.0 2022-06-10
Cooke Chemical
A5394912-25G
Methyl α-D-glucopyranoside
97-30-3 98%
25g
RMB 23.20 2025-02-21
Enamine
EN300-92952-0.1g
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol
97-30-3 95.0%
0.1g
$19.0 2025-03-21
Enamine
EN300-92952-0.25g
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol
97-30-3 95.0%
0.25g
$19.0 2025-03-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
M0228-25g
Methyl a-D-Glucopyranoside
97-30-3 98.0%(GC)
25g
¥145.0 2023-09-02
SHENG KE LU SI SHENG WU JI SHU
sc-221924A-500g
Methyl α-D-glucopyranoside,
97-30-3
500g
¥587.00 2023-09-05
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A12484-500g
Methyl alpha-D-glucopyranoside, 98%
97-30-3 98%
500g
¥2364.00 2023-02-26
Ambeed
A248611-100g
(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol
97-30-3 98%
100g
$18.0 2025-02-21
Enamine
EN300-92952-10.0g
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol
97-30-3 95.0%
10.0g
$32.0 2025-03-21
Enamine
EN300-92952-25.0g
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol
97-30-3 95.0%
25.0g
$38.0 2025-03-21

Methyl a-D-Glucopyranoside Productiemethode

Synthetic Routes 1

Reactievoorwaarden
1.1 Solvents: Methanol ;  1 h, rt
Referentie
Deacylation method using hydroxide ion-type base as catalyst
, China, , ,

Synthetic Routes 2

Reactievoorwaarden
1.1 Reagents: Pyridinium p-toluenesulfonate Solvents: Ethanol ,  Water
Referentie
Rapid carbohydrate protecting group manipulations assisted by microwave dielectric heating
Soderberg, Eva; Westman, Jacob; Oscarson, Stefan, Journal of Carbohydrate Chemistry, 2001, 20(5), 397-410

Synthetic Routes 3

Reactievoorwaarden
1.1 Reagents: Formic acid Solvents: Water
Referentie
Catalytic transfer hydrogenation of sugar derivatives
Jicsinszky, L.; Ivanyi, R., Carbohydrate Polymers, 2001, 45(2), 139-145

Synthetic Routes 4

Reactievoorwaarden
1.1 Catalysts: Silver(1+), tetrakis(acetonitrile)-, (T-4)-, tetrafluoroborate(1-) (1:1) Solvents: Methanol ;  1 h, rt
1.2 Reagents: Imidazole ;  rt
Referentie
Metal-catalyzed stereoselective and protecting-group-free synthesis of 1,2-cis-glycosides using 4,6-dimethoxy-1,3,5-triazin-2-yl glycosides as glycosyl donors
Tanaka, Tomonari; Kikuta, Naoya; Kimura, Yoshiharu; Shoda, Shin-ichiro, Chemistry Letters, 2015, 44(6), 846-848

Synthetic Routes 5

Reactievoorwaarden
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Methanol ,  Dichloromethane ;  0.5 - 1 h, 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  30 °C
Referentie
Triethylamine-methanol mediated selective removal of oxophenylacetyl ester in saccharides
Rasool, Javeed Ur; Kumar, Atul; Ali, Asif; Ahmed, Qazi Naveed, Organic & Biomolecular Chemistry, 2021, 19(2), 338-347

Synthetic Routes 6

Reactievoorwaarden
1.1 Reagents: Diisopropylethylamine ,  ArgoPore Rink-NH-Fmoc Solvents: Dimethylformamide ,  Dichloromethane ;  12 h, rt
1.2 Reagents: Lithium Solvents: Tetrahydrofuran ;  15 min, rt
1.3 Reagents: Ammonia ;  -78 °C; 1.5 h, -78 °C; -78 °C → -36 °C; 1 h, reflux
1.4 Solvents: Methanol ;  1 h, rt
1.5 Reagents: Trifluoroacetic acid Solvents: Methanol ,  Dichloromethane ;  15 min, rt
Referentie
Efficient polymer-assisted strategy for the deprotection of protected oligosaccharides
Tanaka, Hiroshi; Ishida, Tadasuke; Matoba, Nobuatsu; Tsukamoto, Hirokazu; Yamada, Haruo; et al, Angewandte Chemie, 2006, 45(38), 6349-6352

Synthetic Routes 7

Reactievoorwaarden
1.1 Reagents: Dimethylbarbituric acid Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Methanol ;  1 h, rt
Referentie
Remarkable solvent effect on Pd(0)-catalyzed deprotection of allyl ethers using barbituric acid derivatives: application to selective and successive removal of allyl, methallyl, and prenyl ethers
Tsukamoto, Hirokazu; Suzuki, Takamichi; Kondo, Yoshinori, Synlett, 2007, (20), 3131-3136

Synthetic Routes 8

Reactievoorwaarden
1.1 Catalysts: Dibutyltin oxide Solvents: Methanol ;  2 h, reflux
Referentie
Deacetylation method of aliphatic glycosides catalyzed by dibutyltin oxide
Wang, Shao-Min; Li, Juan; Li, Hua-Yu; Liu, Hong-Min; Li, Wen, Youji Huaxue, 2008, 28(1), 120-122

Synthetic Routes 9

Reactievoorwaarden
1.1 Reagents: Acetic acid ;  7 min, heated
Referentie
Microwave-assisted rapid deacetalation of carbohydrates
Couri, Mara Rubia C.; Evangelista, Eruzia A.; Alves, Rosemeire B.; Prado, Maria Auxiliadora F.; Gil, Rossimiriam P. F.; et al, Synthetic Communications, 2005, 35(15), 2025-2031

Synthetic Routes 10

Reactievoorwaarden
1.1 Reagents: Ceric ammonium nitrate Solvents: Acetone ,  Water
Referentie
Reaction of cyclic ketals with ceric ammonium nitrate in acetonitrile/water
Manzo, Emiliano; Barone, Gaspare; Bedini, Emiliano; Iadonisi, Alfonso; Mangoni, Lorenzo; et al, Tetrahedron, 2002, 58(1), 129-133

Synthetic Routes 11

Reactievoorwaarden
1.1 Solvents: Methanol ;  30 min, rt
Referentie
Structurally Simple Benzylidene-Type Photolabile Diol Protecting Groups
Ding, Xiong; Devalankar, Dattatray A.; Wang, Pengfei, Organic Letters, 2016, 18(20), 5396-5399

Synthetic Routes 12

Reactievoorwaarden
1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, erbium(3+) salt (3:1) Solvents: Acetonitrile ;  2.5 h, rt
Referentie
Mild and efficient method for the cleavage of benzylidene acetals by using erbium(III) triflate
Procopio, Antonio; Dalpozzo, Renato; De Nino, Antonio; Maiuolo, Loredana; Nardi, Monica; et al, Organic & Biomolecular Chemistry, 2005, 3(22), 4129-4133

Synthetic Routes 13

Reactievoorwaarden
1.1 Catalysts: Sodium bromide ,  Silver oxide (Ag2O) Solvents: Methanol ;  2 - 12 h, rt
Referentie
Enhanced Basicity of Ag2O by Coordination to Soft Anions
Ren, Bo; Wang, Meiyan; Liu, Jingyao; Ge, Jiantao; Dong, Hai, ChemCatChem, 2015, 7(5), 761-765

Synthetic Routes 14

Reactievoorwaarden
1.1 Reagents: Acetyl chloride
Referentie
Microwave-assisted synthesis of alkyl glycosides
Nuchter, Matthias; Ondruschka, Bernd; Lautenschlager, Werner, Synthetic Communications, 2001, 31(9), 1277-1283

Synthetic Routes 15

Reactievoorwaarden
1.1 Catalysts: Molybdophosphoric acid (H3PMo12O40), hydrate Solvents: Acetonitrile ;  10 min, rt
Referentie
A Facile, Catalytic, and Environmentally Benign Method for Selective Deprotection of tert-Butyldimethylsilyl Ether Mediated by Phosphomolybdic Acid Supported on Silica Gel
Kumar, G. D. Kishore; Baskaran, Sundarababu, Journal of Organic Chemistry, 2005, 70(11), 4520-4523

Synthetic Routes 16

Reactievoorwaarden
1.1 Reagents: 1-Phenyl-1,2-ethanediol ,  Dibenzyl ,  p-Toluenesulfonic acid Solvents: Dichloromethane ,  Water
Referentie
Transacetalation: a convenient, nonaqueous method for effecting the deprotection of isopropylidene and benzylidene derivatives of sugars
Andrews, Mark A.; Gould, George L., Carbohydrate Research, 1992, 229(1), 141-7

Synthetic Routes 17

Reactievoorwaarden
1.1 Reagents: Carbon tetrabromide Solvents: Methanol ;  0.5 h; 5 h, rt
Referentie
Chemoselective deprotection of acid labile primary hydroxyl protecting groups under CBr4-photo-irradiation conditions
Chen, Ming-Yi; Patkar, Laxmikant N.; Lu, Kuo-Cheng; Lee, Adam Shih-Yuan; Lin, Chun-Cheng, Tetrahedron, 2004, 60(50), 11465-11475

Synthetic Routes 18

Reactievoorwaarden
1.1 Catalysts: Indium triflate Solvents: 1,4-Dioxane ,  Water ;  0.5 h, 70 °C
Referentie
Indium(III) Triflate: A Highly Efficient Catalyst for Reactions of Sugars[1]
Giri, Santosh Kumar; Verma, Monika; Kartha, K. P. Ravindranathan, Journal of Carbohydrate Chemistry, 2008, 27(8-9), 464-478

Synthetic Routes 19

Reactievoorwaarden
1.1 Catalysts: Chloromethyl methyl sulfide ,  Potassium iodide Solvents: 1,4-Dioxane ,  Water ;  2.4 h, 50 °C
Referentie
From organocatalysed desilylations to high-yielding benzylidenations of electron-deficient benzaldehydes
Niu, Qun; Xing, Linlin; Li, Chunbao, Journal of Chemical Research, 2017, 41(6), 358-364

Synthetic Routes 20

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: Methanol
Referentie
Photochemistry of 2-Nitrobenzylidene Acetals
Sebej, Peter; Solomek, Tomas; Hroudna, L'ubica; Brancova, Pavla; Klan, Petr, Journal of Organic Chemistry, 2009, 74(22), 8647-8658

Methyl a-D-Glucopyranoside Raw materials

Methyl a-D-Glucopyranoside Preparation Products

Aanbevolen leveranciers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:97-30-3)Methyl α-D-glucopyranoside
1695741
Zuiverheid:98%
Hoeveelheid:Company Customization
Prijs ($):Onderzoek